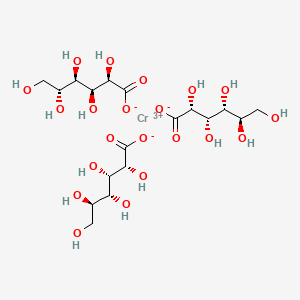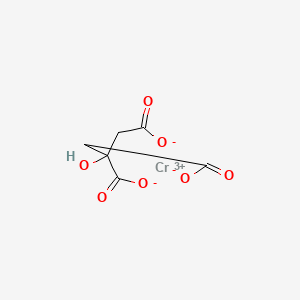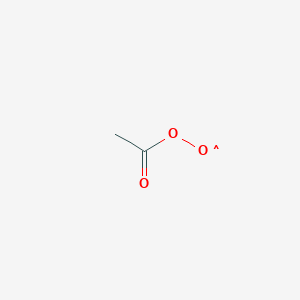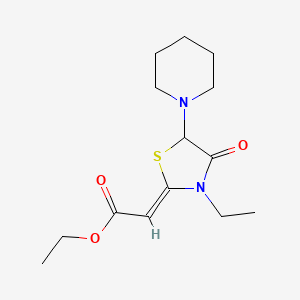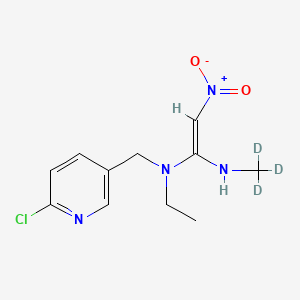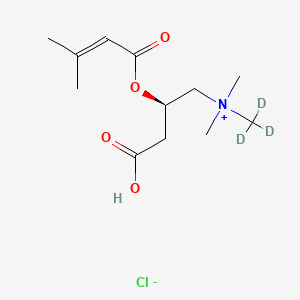
Flibanserin-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flibanserin-d4 (hydrochloride) is a deuterated form of flibanserin, a compound primarily used for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flibanserin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the flibanserin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the flibanserin molecule are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of flibanserin-d4 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions, followed by purification processes such as crystallization and chromatography to obtain the deuterated compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Flibanserin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flibanserin-d4 (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Flibanserin-d4 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of flibanserin.
Biology: Employed in studies to understand the biological pathways and mechanisms of action of flibanserin.
Medicine: Used in clinical research to evaluate the efficacy and safety of flibanserin in treating HSDD.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Flibanserin-d4 (hydrochloride) exerts its effects by modulating serotonin receptors in the brain. It acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to a decrease in serotonin levels and an increase in dopamine and norepinephrine levels. These changes in neurotransmitter levels are believed to enhance sexual desire and reduce distress associated with HSDD .
Comparison with Similar Compounds
Similar Compounds
Flibanserin: The non-deuterated form, used for the same therapeutic purposes.
Bremelanotide: Another drug used for the treatment of HSDD, but with a different mechanism of action.
Buspirone: A serotonin receptor agonist with anxiolytic properties, sometimes compared with flibanserin due to its effects on serotonin receptors
Uniqueness
Flibanserin-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C20H22ClF3N4O |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H/i10D2,13D2; |
InChI Key |
XGAGFLQFMFCIHZ-BMJFOILFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






